2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide
Description
2-Amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide is a fluorinated benzamide derivative characterized by a benzyloxy group at position 5, a fluorine atom at position 4, and a dimethylamide substituent at the N-terminus. Its synthesis typically involves multi-step protocols, including nitro reduction (e.g., SnCl₂-mediated reduction of nitro intermediates) and condensation reactions .
Properties
IUPAC Name |
2-amino-4-fluoro-N,N-dimethyl-5-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-19(2)16(20)12-8-15(13(17)9-14(12)18)21-10-11-6-4-3-5-7-11/h3-9H,10,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPRJZKVWLCIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1N)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluoro-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Benzyloxy Substitution:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group or to modify the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the fluorine atom can result in various substituted benzamides.
Scientific Research Applications
2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino group and benzyloxy group play crucial roles in binding to target proteins or enzymes, while the fluorine atom can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Fluorine Substitution: The 4-fluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide .
- Benzyloxy vs. Methoxy/Bromo : The 5-benzyloxy group provides steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methoxy in ) or electron-withdrawing bromine .
- Dimethylamide vs.
Efficiency Considerations:
Pharmacological and Physicochemical Properties
- Solubility : The dimethylamide group likely improves water solubility compared to hydrophobic analogs like N-(2-chloro-6-fluorophenyl) derivatives .
- Metabolic Stability: The fluorine atom and benzyloxy group may reduce oxidative metabolism, extending half-life relative to non-fluorinated benzamides .
Patent and Commercial Relevance
- Fluorinated benzamides are patented for anticancer and anti-inflammatory applications (), highlighting the commercial viability of the target compound’s structural class .
- Biopharmacule Speciality Chemicals lists analogs with trifluoromethyl and bicyclic moieties, indicating market demand for complex benzamide derivatives .
Biological Activity
2-amino-5-benzyloxy-4-fluoro-N,N-dimethylbenzamide is a synthetic compound that has attracted attention due to its potential biological activities. Its unique structural features, including an amino group, a benzyloxy substituent, and a fluorine atom, suggest that it may interact with various biological targets, influencing enzymatic pathways and cellular processes.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 234.26 g/mol
- Structural Features :
- Amino group (-NH)
- Benzyloxy group (-O-CH)
- Fluorine atom (F) on the aromatic ring
The presence of the benzyloxy group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways. The interactions are facilitated by the amino and benzyloxy groups, which may bind to target proteins or enzymes, while the fluorine atom contributes to the compound's reactivity and stability.
Enzymatic Inhibition
Research indicates that this compound acts as an inhibitor in various enzymatic pathways. For instance:
- It has shown significant inhibitory effects on certain kinases, which are crucial in cancer cell proliferation.
- Studies have demonstrated its potential as a therapeutic agent against conditions where enzyme inhibition is beneficial, such as cancer and metabolic disorders .
Comparative Biological Activity
A comparative analysis with similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-5-cyano-N,N-dimethylbenzamide | Cyano group instead of benzyloxy | Anticancer properties |
| 2-amino-5-fluoro-N,N-diethylbenzamide | Ethyl groups instead of methyl | Antiviral activity |
| 2-amino-N-benzyl-4-fluorobenzamide | Benzyl substitution on nitrogen | Enzyme inhibition |
| 2-amino-3-methoxy-N,N-dimethylbenzamide | Methoxy group instead of benzyloxy | Antioxidant properties |
The unique combination of functional groups in this compound may enhance its lipophilicity and biological interactions compared to these analogs.
Antitumor Activity
In vitro studies have assessed the antitumor potential of this compound on various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
- Methods : MTS cytotoxicity assays were used to evaluate cell viability.
- Findings : The compound exhibited significant cytotoxic effects, particularly in two-dimensional cultures compared to three-dimensional cultures, indicating its potential as a lead compound for further development in cancer therapy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest rapid metabolism via N-acetylation, which may impact its bioavailability and therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
